

TD-1092: A Pan-IAP Degradator Inducing Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: TD1092

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Abstract

TD-1092 is a novel heterobifunctional small molecule that potently induces apoptosis in cancer cells. Functioning as a proteolysis-targeting chimera (PROTAC), TD-1092 recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP) for proteasomal degradation. The removal of these key apoptosis suppressors unleashes the caspase cascade, leading to programmed cell death. This technical guide provides a comprehensive overview of the mechanism of action of TD-1092, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in the field of targeted protein degradation and cancer therapeutics.

Core Mechanism of Action: IAP Degradation

TD-1092 is a pan-IAP degrader that orchestrates the ubiquitination and subsequent proteasomal degradation of cIAP1, cIAP2, and XIAP^[1]. As a PROTAC, TD-1092 acts as a molecular bridge, bringing the E3 ligase CRBN into close proximity with the target IAP proteins. This induced proximity facilitates the transfer of ubiquitin molecules to the IAPs, marking them for destruction by the proteasome.

The degradation of IAPs is a critical event in the induction of apoptosis. IAPs are endogenous negative regulators of caspases, the key executioners of apoptosis. By binding to and inhibiting

active caspases, IAPs prevent the initiation and progression of programmed cell death. The overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival, chemotherapy resistance, and poor patient prognosis[1]. TD-1092, by eliminating these "brakes" on apoptosis, restores the cell's natural ability to undergo programmed cell death.

Quantitative Analysis of TD-1092-Induced Apoptosis

The pro-apoptotic activity of TD-1092 has been quantified through various in vitro assays. The following tables summarize the key quantitative data on the effects of TD-1092 on IAP degradation, caspase activation, and cell viability.

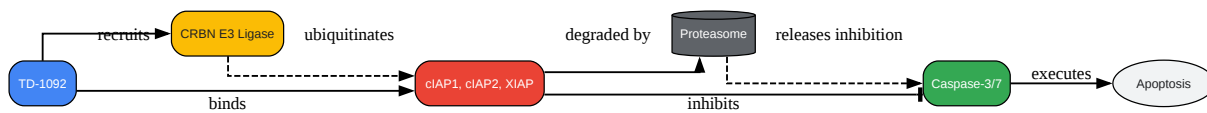
Parameter	Cell Line	Concentration	Time	Result	Reference
IAP Degradation	MCF-7	0.1 μ M - 10 μ M	0.5 - 6 h	Dose- and time-dependent degradation of cIAP1, cIAP2, and XIAP	[1]
Caspase 3/7 Activation	MCF-7	0.01, 0.1, 1 μ M	18 h	Activation of Caspase 3/7	[1]
Cell Growth Inhibition (IG50)	MCF-7	0.395 μ M	72 h	Inhibition of cell growth	[1]

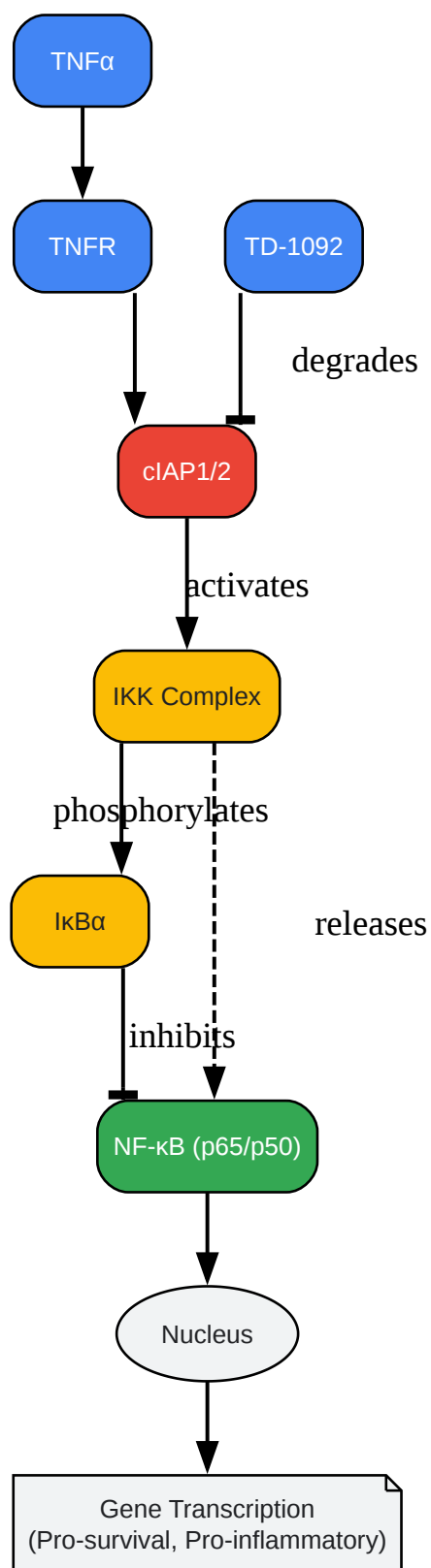
Signaling Pathways Modulated by TD-1092

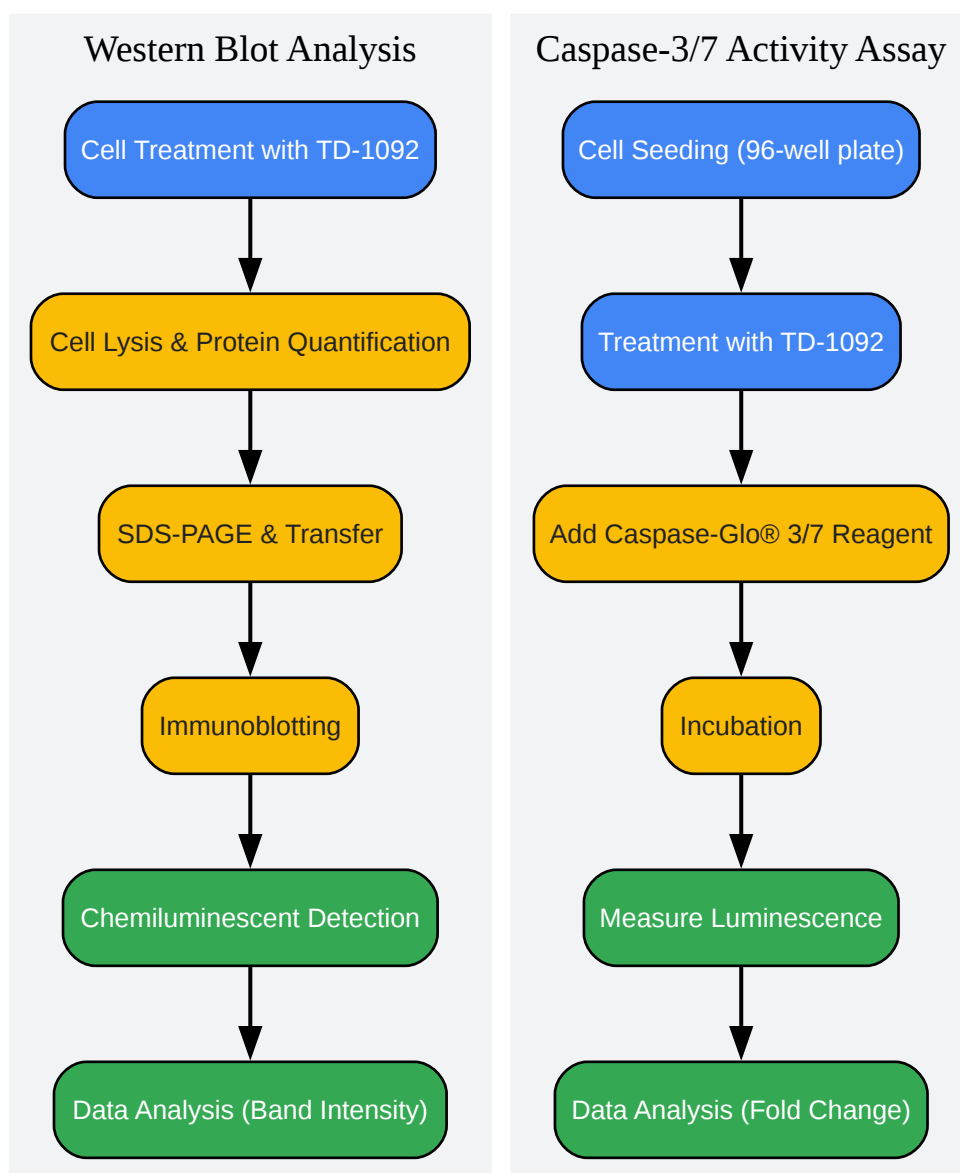
The primary signaling pathway activated by TD-1092 is the intrinsic apoptosis pathway, initiated by the degradation of IAPs. Furthermore, TD-1092 has been shown to inhibit the TNF α -mediated NF- κ B signaling pathway, which is a key pathway for promoting inflammation, cell survival, and proliferation[1].

TD-1092-Induced Apoptotic Signaling Pathway

The degradation of cIAP1, cIAP2, and XIAP by TD-1092 removes the inhibition on caspases, leading to the activation of the apoptotic cascade.







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References

- 1. cancer-research-network.com [cancer-research-network.com]

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